molecular formula C20H26O5 B123483 Prednienic acid CAS No. 37927-29-0

Prednienic acid

Cat. No. B123483
CAS RN: 37927-29-0
M. Wt: 346.4 g/mol
InChI Key: MCKJPJYRCPANCC-XLXYOEISSA-N
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Description

Prednienic acid, commonly referred to as prednisolone, is a synthetic glucocorticoid with a wide range of pharmacological properties, including anti-inflammatory and immunosuppressive actions. It is extensively used in therapy but its long-term use is limited due to severe side effects . Prednisolone is known to exist in two anhydrous solid polymorphic forms and is a key compound in pharmaceutical preparations .

Synthesis Analysis

The synthesis of prednisolone derivatives has been explored to enhance its properties and reduce side effects. Nitro esters of prednisolone have been synthesized through esterification, which combines the pharmacological properties of glucocorticoids and nitric oxide. These derivatives, such as NCX 1015, show promise with enhanced anti-inflammatory properties and reduced side effects . Additionally, microbial transformation of prednisolone by Streptomyces roseochromogenes TS79 has led to the creation of a 20β-hydroxy prednisolone compound, which could be used in industrial production due to its high conversion rate .

Molecular Structure Analysis

The molecular interactions of prednisolone with other compounds have been studied to improve its solubility and delivery. For instance, the inclusion interaction between prednisolone and di-O-methyl-β-cyclodextrin (DMβCD) has been characterized, revealing that the A-ring and B-ring moieties of the prednisolone molecule are embedded into the cavity of DMβCD . This interaction is driven by hydrogen bonding and Van der Waals forces.

Chemical Reactions Analysis

Prednisolone derivatives have been designed to undergo specific chemical reactions in the body to release the active drug in a controlled manner. For example, prednisolone-α-cyclodextrin-star poly(ethylene glycol) polypseudorotaxanes have been developed with delayed pH-sensitivity, which could serve as targeted drug delivery systems . The hydrolysis of steroid acid ester derivatives of prednisolone has been studied in plasma of different species, highlighting the importance of the ester group's position and orientation for the systemic hydrolysis rate .

Physical and Chemical Properties Analysis

The physical properties of prednisolone polymorphs have been clarified through thermal analysis, which has provided new melting data and confirmed that both polymorphs are enantiotropes of each other . The chemical properties of prednisolone have been manipulated to create derivatives with improved therapeutic profiles. For instance, the introduction of a labile methoxycarbonyl group at the C-6 position of prednisolone retains anti-inflammatory activity while reducing systemic effects .

Case Studies and Applications

Several case studies have demonstrated the potential of prednisolone derivatives. NCX 1015, a nitro ester of prednisolone, is under preclinical development due to its favorable profile . The optimization of the photo-Fenton process for the treatment of prednisolone in wastewater has been studied, confirming the viability of this advanced oxidation process for environmental management . Moreover, the synthesis of prednisolone derivatives with a 16α-methyl carboxylate group has been achieved, which could lead to new therapeutic agents .

Scientific Research Applications

  • Pharmaceutical Research

    • Prednienic Acid is a glucocorticoid steroid . It’s used to synthesize various anti-inflammatory compounds .
    • The method of application involves conjugating Prednienic Acid with macrolides to create macrolactonolides . These are a type of anti-inflammatory compound.
  • Food and Cosmetic Industries

    • Prednienic Acid, as a type of phenolic acid, is widespread in the human diet through plant-based foods, where they contribute to sensory and functional properties .
    • The application involves the extraction of phenolic acids from plant-based foods for use in food, pharmaceutical, and cosmetic companies .
    • The outcomes of this application include the enhancement of sensory and functional properties of food and cosmetic products .
  • Chromatography

    • Prednienic Acid can be analyzed by reverse phase (RP) HPLC method .
    • The method of application involves using a mobile phase that contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
    • This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation . It’s also suitable for pharmacokinetics .
  • Pharmaceutical Analytical Testing

    • Prednienic Acid is used for pharmaceutical analytical testing .
    • The application involves using Prednienic Acid as a reference standard for reliable results .
    • The outcomes of this application include ensuring the accuracy and reliability of pharmaceutical testing .

Safety And Hazards

Prednienic acid is suspected of damaging fertility or the unborn child . More research is needed to fully understand the safety and hazards associated with Prednienic acid.

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-16,22,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKJPJYRCPANCC-XLXYOEISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191356
Record name Prednienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednienic acid

CAS RN

37927-29-0
Record name Δ1-Cortienic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37927-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednienic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11β,17α)-11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNIENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3T12NR296
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Bodor, E Bodor - Rev. Roum. Chim, 2021 - revroum.lew.ro
Retrometabolic drug design approaches (RMDD) combine quantitative structure-activity and structure-metabolism relations (QSAR and QSMR) to improve the therapeutic index (ratio of …
Number of citations: 0 revroum.lew.ro
ET Bodor, WM Wu, VR Chandran, N Bodor - Journal of Pharmaceutical …, 2016 - Elsevier
Atopic dermatitis of sensitive areas such as the face, particularly in children, is a difficult disease to treat as the standard therapeutic, topical steroids, is contraindicated for this …
Number of citations: 4 www.sciencedirect.com
A Samir, N Bodor, T Imai - Biochemical Pharmacology, 2017 - Elsevier
… novel safe drugs with unique properties such as loteprednol etabonate (LE) and etiprednol dicloacetate (ED), both were designed based on Δ 1 -CA (also called prednienic acid), an …
Number of citations: 18 www.sciencedirect.com
S Aprile, M Serafini, T Pirali - Drug Discovery Today, 2019 - Elsevier
… LE and ED were both designed starting from prednienic acid, an inactive metabolite of prednisolone. In particular, LE displays an ethyl carbonate ester and a chloromethyl ester (9, Fig. 3…
Number of citations: 12 www.sciencedirect.com

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